5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized a range of triazole derivatives, including compounds similar to the one , and investigated their antimicrobial activities. These compounds have demonstrated varying degrees of effectiveness against different microorganisms. For instance, Bektaş et al. (2010) synthesized derivatives that showed good or moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, Idrees et al. (2019) reported the synthesis of novel triazolothiadiazoles integrated with benzofuran and pyrazole moieties, showing promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).
Anticonvulsant Activities
Compounds with structural similarities to the one have also been evaluated for their anticonvulsant activities. For example, Fiakpui et al. (1999) synthesized a group of triazolodiazepines that exhibited good anticonvulsant activity in models for absence epilepsy (Fiakpui et al., 1999).
Anticancer Potential
The potential anticancer properties of similar compounds have also been explored. Lu Jiu-fu et al. (2015) synthesized a compound with a structure related to the triazol-6-ol compound and found it to possess moderate anticancer activity (Lu Jiu-fu et al., 2015).
Lipase and α-Glucosidase Inhibition
Some novel heterocyclic compounds derived from similar triazole structures have been investigated for their potential to inhibit lipase and α-glucosidase, enzymes relevant in metabolic disorders. Bekircan et al. (2015) synthesized compounds that showed significant anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Analgesic Potential
Compounds structurally related to the triazol-6-ol have been structurally characterized for their analgesic potential. Karczmarzyk et al. (2008) determined the crystal and molecular structures of isothiazolopyridines, indicating their potential use as analgesics (Karczmarzyk et al., 2008).
Mechanism of Action
The compound also contains a 1,2,4-triazole ring, which is a feature found in many pharmaceuticals and agrochemicals. Compounds with a 1,2,4-triazole ring often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-7-9-17(23)10-8-16)27-13-11-26(12-14-27)18-5-3-2-4-6-18/h2-10,19,29H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDGEDFOAWLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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